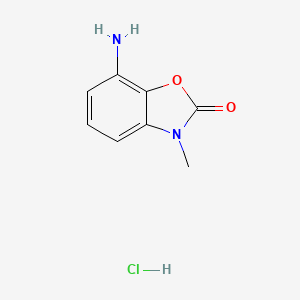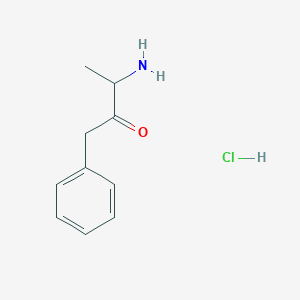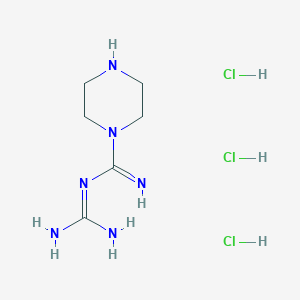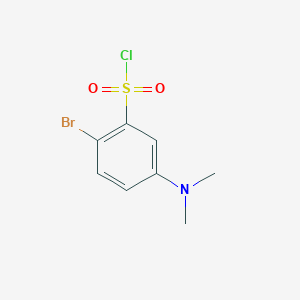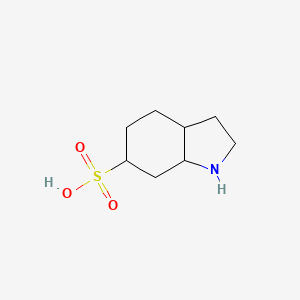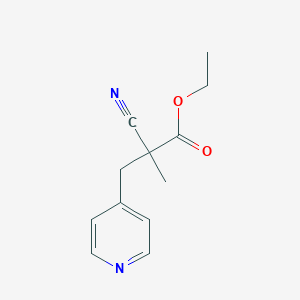![molecular formula C11H17Cl2FN2O B1378687 1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride CAS No. 1803582-76-4](/img/structure/B1378687.png)
1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride” is a chemical compound with the molecular formula C11H17Cl2FN2O and a molecular weight of 283.17 . It is used for research purposes .
Synthesis Analysis
The synthesis of compounds like “1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The structure of “1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the three-dimensional (3D) coverage of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride” include a molecular weight of 283.17 . Other specific properties like boiling point and storage conditions are not provided in the search results .Scientific Research Applications
Synthesis and Characterization :
- "Towards the new heterocycle based molecule: Synthesis, characterization and reactivity study" discusses the synthesis and characterization of a compound related to the chemical , focusing on its potential for non-linear optics and as a lead compound for anti-cancerous drugs (Murthy et al., 2017).
Hydrogen-Bond Basicity :
- "Hydrogen-bond basicity pKHB scale of secondary amines" explores the hydrogen-bond basicity of secondary amines, including compounds structurally similar to the one (Graton et al., 2001).
Antibacterial Activity :
- "Pyridonecarboxylic acids as antibacterial agents. 4. Synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues" details the synthesis and antibacterial screening of compounds related to the chemical , highlighting their potential in antibacterial applications (Egawa et al., 1984).
Cancer Treatment :
- "Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily" investigates a compound structurally similar to the one for its potential in treating cancer (Schroeder et al., 2009).
Spin-Labelling Studies :
- "Synthesis and reaction of ortho-fluoronitroaryl nitroxides. Novel versatile synthons and reagents for spin-labelling studies" examines compounds structurally similar to the chemical for their potential use in spin-labelling studies (Hankovszky et al., 1989).
Dopamine Receptor Imaging :
- "Synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine" focuses on the synthesis of a compound for imaging dopamine D4 receptors, relevant to the chemical (Eskola et al., 2002).
Safety And Hazards
Future Directions
The future directions for “1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
properties
IUPAC Name |
1-[(4-amino-3-fluorophenyl)methyl]pyrrolidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.2ClH/c12-10-5-8(1-2-11(10)13)6-14-4-3-9(15)7-14;;/h1-2,5,9,15H,3-4,6-7,13H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAGSMBXCWTKIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=C(C=C2)N)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

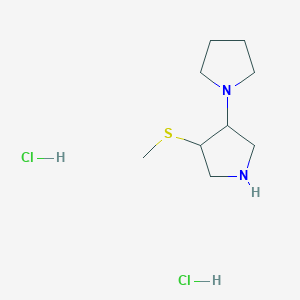
![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1378608.png)
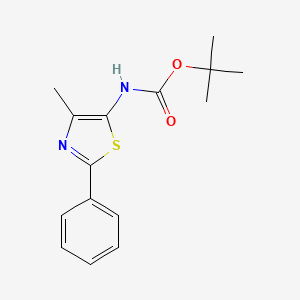
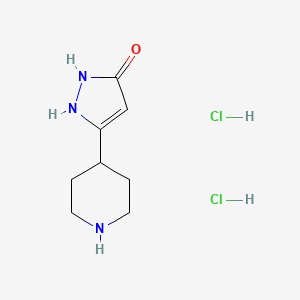
![N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide](/img/structure/B1378612.png)
amine hydrochloride](/img/structure/B1378614.png)
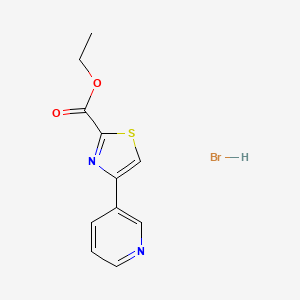
![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B1378619.png)
